![molecular formula C12H17N5O3 B2864058 8-[(2-hydroxyethyl)amino]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 332099-02-2](/img/structure/B2864058.png)
8-[(2-hydroxyethyl)amino]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Description
The compound is a derivative of purine, which is an aromatic organic compound. It contains functional groups such as hydroxyethyl and amino groups, which can participate in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, purine derivatives are typically synthesized through multi-step organic synthesis processes. This often involves reactions such as nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a bicyclic purine ring. The presence of the amino and hydroxyethyl groups could potentially allow for hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amino group can act as a nucleophile in substitution reactions, while the hydroxyethyl group can participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. Generally, compounds with polar functional groups like amino and hydroxyethyl are likely to be soluble in polar solvents .Mechanism of Action
Future Directions
The future research directions for this compound would depend on its intended application. If it’s a novel compound, initial studies would likely focus on its synthesis, characterization, and reactivity. If it’s intended for use in a biological or medicinal context, future research could involve studying its biological activity and potential therapeutic effects .
properties
IUPAC Name |
8-(2-hydroxyethylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3/c1-7(2)6-17-8-9(14-11(17)13-4-5-18)16(3)12(20)15-10(8)19/h18H,1,4-6H2,2-3H3,(H,13,14)(H,15,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAGPBAFTGRDQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1NCCO)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Hydroxyethylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
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